REACTION_CXSMILES
|
C([N:5]([CH2:10]CCC)CCCC)CCC.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]=[CH:22]C(N=[N+]=[N-])=O)=[CH:17][CH:16]=1.C1([O:34]C2C=CC=CC=2)C=CC=CC=1>>[Br:14][C:15]1[CH:16]=[C:17]2[C:18]([CH:21]=[CH:22][NH:5][C:10]2=[O:34])=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
6.68 g
|
Type
|
reactant
|
Smiles
|
C(CCC)N(CCCC)CCCC
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
( A )
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.91 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C=CC(=O)N=[N+]=[N-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
( B )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Preheated 2 separate oil baths to 240° C
|
Type
|
CUSTOM
|
Details
|
quickly reach >200° C.
|
Type
|
ADDITION
|
Details
|
the contents of flask B are poured into flask A, and the reaction
|
Type
|
WAIT
|
Details
|
left at 230-240° C. (internal temperature) for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
Cooled
|
Type
|
CUSTOM
|
Details
|
reaction mixture to ˜100° C.
|
Type
|
FILTRATION
|
Details
|
filtered off the precipitate
|
Type
|
WASH
|
Details
|
Washed precipitate with methylene chloride/hexanes (ratio 1/50)
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CNC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 18.8 mmol | |
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |